molecular formula C9H9IO B144323 2-(Iodomethyl)-2,3-dihydro-1-benzofuran CAS No. 59152-49-7

2-(Iodomethyl)-2,3-dihydro-1-benzofuran

Cat. No.: B144323
CAS No.: 59152-49-7
M. Wt: 260.07 g/mol
InChI Key: UWDBAXBXJVIZMN-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-2,3-dihydro-1-benzofuran is an organic compound that belongs to the class of benzofurans It is characterized by the presence of an iodomethyl group attached to the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran typically involves the iodination of a precursor compound. One common method is the reaction of 2,3-dihydro-1-benzofuran with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or cyanides.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido, thiocyano, or cyano derivatives.

    Oxidation: Formation of benzofuran-2-carboxaldehyde or benzofuran-2-carboxylic acid.

    Reduction: Formation of 2-methyl-2,3-dihydro-1-benzofuran.

Scientific Research Applications

2-(Iodomethyl)-2,3-dihydro-1-benzofuran has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-2,3-dihydro-1-benzofuran
  • 2-(Chloromethyl)-2,3-dihydro-1-benzofuran
  • 2-(Fluoromethyl)-2,3-dihydro-1-benzofuran

Uniqueness

2-(Iodomethyl)-2,3-dihydro-1-benzofuran is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its halogenated analogs. The iodine atom is larger and more polarizable, making the compound more reactive in substitution reactions and potentially more effective in certain biological applications.

Properties

IUPAC Name

2-(iodomethyl)-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDBAXBXJVIZMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C21)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30315396
Record name 2-(Iodomethyl)-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30315396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59152-49-7
Record name NSC294387
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294387
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Iodomethyl)-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30315396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-allylphenol (10 g, 75 mmol) in dichloromethane (150 ml) was added SnCl4 (29.7 g, 37.3 mmol, 0.5 eq) and iodine (19 g, 75 mmol, 1 eq) at room temperature. After stirring for 5.5 hours, the reaction mixture was diluted with additional dichloromethane (200 ml) and then quenched with water (200 ml). The organic layer was separated and the aqueous layer was adjusted pH to ˜8 with sodium bicarbonate and then extracted with dichloromethane (3×150 ml). The organic layers were combined, washed with 5% aqueous Na2S2O4 (200 ml), dried over anhydrous magnesium sulfate, filtered, and then concentrated under vacuum. The crude material was purified by silica gel chromatography using with 0.5-1% ethyl acetate in petroleum ether to elute. The product-containing fractions were combined and concentrated to afford 2-(iodomethyl)-2,3-dihydro-1-benzofuran as brown oil (7 g, 36%); 1H NMR (300 MHz, CDCl3): δ 7.09-7.17 (m, 2H), 6.74-6.89 (m, 2H), 4.84-4.93 (m, 1H), 3.30-3.47 (m, 3H), 3.00-3.08 (m, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
SnCl4
Quantity
29.7 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic approaches for 2-(Iodomethyl)-2,3-dihydro-1-benzofurans?

A1: Several synthetic routes have been explored for the preparation of 2-(Iodomethyl)-2,3-dihydro-1-benzofurans. A prominent method involves the iodocyclization of 2-allylphenols. [, , ] This reaction can be carried out using iodine in various solvents, including water, ethanol-water mixtures, or even under solvent-free conditions. [, ] The presence of additives like sodium bicarbonate can influence the reaction yield, with water often proving to be a suitable solvent for liquid 2-allylphenols. [] Another approach utilizes polymer-supported selenium bromide, offering a recyclable solid-phase synthesis method. []

Q2: Are there any regioselective transformations involving 2-(Iodomethyl)-2,3-dihydro-1-benzofurans?

A2: Yes, research indicates that 2-(Iodomethyl)-2,3-dihydro-1-benzofurans can be synthesized regioselectively from o-allylphenols using a catalyst like EPZ-10R. [] This method employs only half an equivalent of iodine, highlighting its atom economy and potential as a green chemistry approach.

Q3: What is the significance of the halogen atom in 2-(halomethyl)-2,3-dihydro-1-benzofurans?

A3: The halogen atom, particularly bromine or iodine, in the 2-position plays a crucial role in the reactivity of these compounds. For instance, these halides can undergo nucleophilic substitution reactions. [] Furthermore, the nature of the halogen atom (bromine vs. iodine) can influence the reaction pathway in the presence of triazidochlorosilanesodium azide. []

Q4: What analytical techniques are commonly employed to characterize 2-(Iodomethyl)-2,3-dihydro-1-benzofuran?

A4: Standard spectroscopic techniques are utilized to characterize these compounds. These include but are not limited to Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. [] The specific details of the spectral data, including characteristic peaks and shifts, would be dependent on the specific substitution pattern on the benzofuran ring.

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